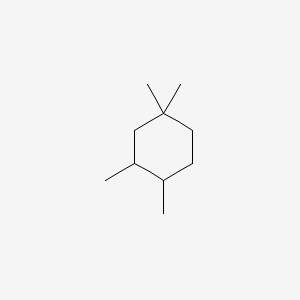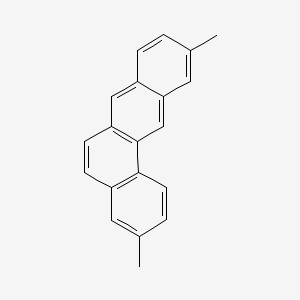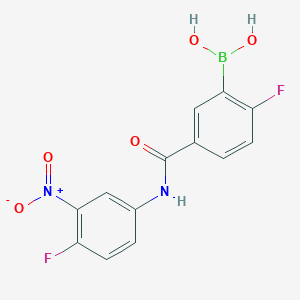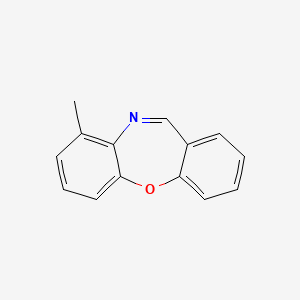
Dibenz(b,f)(1,4)oxazepine, 9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(b,f)(1,4)oxazepine, 9-methyl- is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound known for its diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of dibenzo[b,f][1,4]oxazepine derivatives. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed to synthesize these compounds .
Industrial Production Methods: Industrial production methods for dibenzo[b,f][1,4]oxazepine derivatives typically involve scalable and efficient synthetic routes. The use of microwave-assisted synthesis and copper catalysis are particularly attractive due to their high yields and short reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenz(b,f)(1,4)oxazepine, 9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of dibenzo[b,f][1,4]oxazepine derivatives include sodium dichloroisocyanurate for oxidation reactions and various halogenated compounds for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic structure.
Major Products Formed: The major products formed from these reactions include substituted dibenzo[b,f][1,4]oxazepine derivatives with enhanced pharmacological activities. For example, oxidation reactions can yield compounds with improved anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Dibenz(b,f)(1,4)oxazepine, 9-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it is being investigated for its potential use in treating neurological disorders and as a histamine H4 receptor agonist . In the industry, it is used in the development of new pharmaceuticals and as a research tool for studying various biological pathways .
Wirkmechanismus
The mechanism of action of dibenz(b,f)(1,4)oxazepine, 9-methyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a histamine H4 receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it has been shown to inhibit certain enzymes involved in the inflammatory process, thereby reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dibenz(b,f)(1,4)oxazepine, 9-methyl- include other dibenzo[b,f][1,4]oxazepine derivatives, such as dibenz(b,e)(1,4)oxazepine and dibenz(c,f)(1,2)oxazepine . These compounds share a similar tricyclic structure but differ in their substitution patterns and pharmacological activities.
Uniqueness: Dibenz(b,f)(1,4)oxazepine, 9-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. For example, its methyl substitution enhances its interaction with certain biological targets, making it a more potent anti-inflammatory and analgesic agent compared to its analogs .
Eigenschaften
CAS-Nummer |
60287-99-2 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-5-4-8-13-14(10)15-9-11-6-2-3-7-12(11)16-13/h2-9H,1H3 |
InChI-Schlüssel |
NDGYNSJMIZHLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC3=CC=CC=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


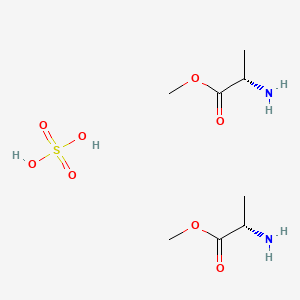
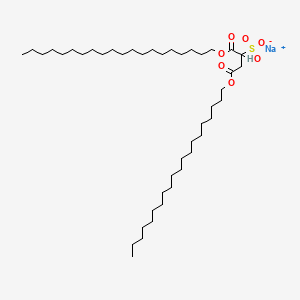
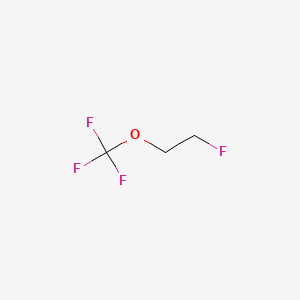

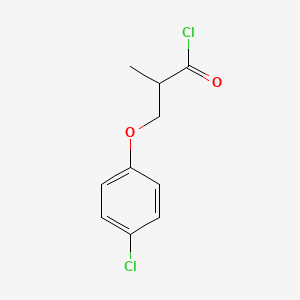
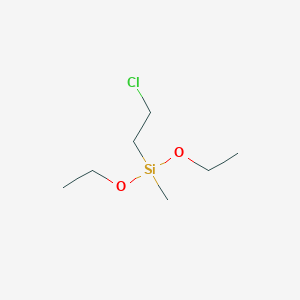
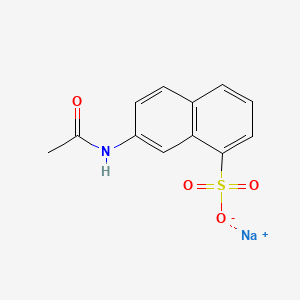
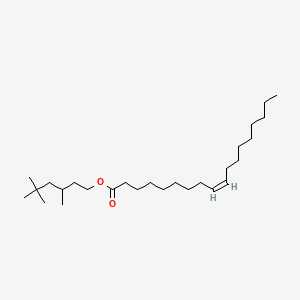
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
